Exifone

Description

Structure

3D Structure

Properties

IUPAC Name |

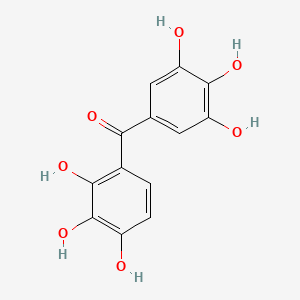

(2,3,4-trihydroxyphenyl)-(3,4,5-trihydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O7/c14-7-2-1-6(11(18)13(7)20)10(17)5-3-8(15)12(19)9(16)4-5/h1-4,14-16,18-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDWWPGWIXPVRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044950 | |

| Record name | Exifone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52479-85-3, 72841-23-7 | |

| Record name | Exifone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52479-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Exifone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052479853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trihydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072841237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Exifone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Exifone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EXIFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38K9TOD4EG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Exifone

Abstract

Exifone (2,3,3',4,4',5'-hexahydroxybenzophenone), a molecule with a history of clinical use for cognitive deficits, has more recently been elucidated as a potent activator of Histone Deacetylase 1 (HDAC1). This guide provides a comprehensive technical overview of this compound's mechanism of action, moving beyond its historical proposed functions to its now-understood role as a modulator of epigenetic machinery. We will dissect the biochemical nature of its interaction with HDAC1, the downstream cellular consequences, and the experimental methodologies that have been pivotal in this discovery. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's neuroprotective properties.

Introduction: A Renewed Understanding of a Former Therapeutic

Initially synthesized in the 1970s, this compound was approved in France in 1988 for the treatment of cognitive deficits in elderly patients, including those with Alzheimer's and Parkinson's disease.[1] Early research into its pharmacological profile suggested a multi-faceted mechanism, including the activation of oxygen and glucose metabolism in neurons, antagonism of aminergic neurotransmission impairment following ischemia, and free-radical scavenging properties.[1][2][3] However, despite its therapeutic promise, continued administration of high doses was associated with reversible liver damage, leading to its withdrawal from the market.[1]

For many years, the precise molecular mechanism underpinning this compound's neuroprotective effects remained largely enigmatic. Recent advancements in biochemical and cellular screening have revitalized interest in this molecule, identifying a novel and potent activity: the activation of HDAC1.[1][4][5][6] This discovery has provided a new lens through which to interpret its historical efficacy and has positioned HDAC1 activation as a promising therapeutic strategy for neurodegenerative diseases.[3][4][5][7][8]

The Core Mechanism: Potent Activation of HDAC1

The central tenet of this compound's mechanism of action is its role as a small molecule activator of HDAC1, a class I histone deacetylase critical for neuronal health and the DNA damage response.[1][4][5][6] This activation is not only potent but also exhibits a degree of selectivity, offering a nuanced approach to modulating the epigenome.

A Mixed, Non-Essential Activator

Biochemical analysis has revealed that this compound functions as a mixed, non-essential activator of HDAC1.[1][2][3][4][6] This classification is crucial for understanding its interaction with the enzyme. As a non-essential activator, this compound is capable of binding to both the free HDAC1 enzyme and the enzyme-substrate complex.[1][2][4][6] This dual-binding capacity leads to two key kinetic changes:

-

Increased Maximal Reaction Velocity (Vmax): this compound enhances the catalytic rate of HDAC1-mediated deacetylation.[1][3]

-

Decreased Michaelis Constant (Km): It increases the affinity of HDAC1 for its acetylated substrates.[1][3]

This mechanism is distinct from simple competitive or non-competitive models and suggests a sophisticated allosteric regulation of enzyme function.

Direct Biophysical Interaction and Selectivity

The interaction between this compound and HDAC1 is a direct binding event, as confirmed by biophysical assays such as biolayer interferometry (BLI).[1][2][4][6] Kinetic and selectivity profiling from these studies indicate that HDAC1 is a preferential target for this compound when compared to other class I HDACs, such as HDAC2 and HDAC8, and the neurodegeneration-implicated kinase CDK5.[1][2][4][6][7] While this compound does interact with these other proteins, it displays a higher affinity for HDAC1.[2][7]

| Target Protein | Estimated EC50 (µM) | Estimated Binding Affinity (K D) (µM) |

| HDAC1 | 0.02 | ~0.1 |

| HDAC2 | 0.082 | >0.1 |

| CDK5/p25 | Not Applicable | 0.24 |

Table 1: Comparative binding affinities and effective concentrations of this compound for HDAC1 and other relevant proteins. Data synthesized from multiple reports.[1][2][7]

Cellular Consequences of HDAC1 Activation

The biochemical activation of HDAC1 by this compound translates into tangible effects within a cellular context. Treatment of human induced pluripotent stem cell (iPSC)-derived neuronal cells with this compound results in a global decrease in histone acetylation, a direct downstream marker of increased HDAC activity.[1][4][5][6] Specifically, a reduction in H3K9Ac levels has been observed in human neural progenitor cells following this compound treatment.[1][7]

This modulation of histone acetylation is believed to be a key component of this compound's neuroprotective effects. By activating HDAC1, this compound can potentially counteract the aberrant epigenetic modifications associated with neurodegenerative diseases and protect against genotoxic stress.[1][2][3][5] In fact, this compound treatment has been shown to be neuroprotective in a tauopathy patient iPSC-derived neuronal model subjected to oxidative stress.[1][4][5][6]

Signaling Pathway and Experimental Workflow

The elucidation of this compound's mechanism of action has been reliant on a series of robust experimental techniques. Below are representations of the core signaling pathway and a typical experimental workflow used to characterize HDAC activators.

This compound's HDAC1 Activation Pathway

Caption: this compound's mixed, non-essential activation of HDAC1.

Experimental Workflow for Characterizing HDAC Activators

Caption: A generalized experimental workflow for identifying and validating HDAC activators.

Methodologies for Mechanistic Elucidation

Mass Spectrometry-Based HDAC Activity Assay

This assay is a cornerstone for quantifying the enzymatic activity of HDACs.

-

Reaction Setup: Recombinant HDAC1 enzyme is incubated with a biotinylated acetylated peptide substrate (e.g., Bio-H4K12Ac) in the presence of varying concentrations of the test compound (this compound).

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

Quenching: The enzymatic reaction is stopped, typically by the addition of an organic solvent.

-

Analysis: The reaction mixture is analyzed by mass spectrometry to quantify the ratio of the deacetylated product to the remaining acetylated substrate.

-

Data Interpretation: An increase in the product-to-substrate ratio in the presence of the compound indicates activation. Dose-response curves are generated to determine the EC50.

Biolayer Interferometry (BLI) for Binding Kinetics

BLI is employed to confirm direct binding and to determine the kinetics of the interaction.

-

Immobilization: Biotinylated recombinant HDAC1 is immobilized onto streptavidin-coated biosensors.

-

Baseline: The biosensors are equilibrated in a suitable buffer to establish a stable baseline.

-

Association: The biosensors are dipped into solutions containing varying concentrations of this compound, and the binding is measured in real-time as a change in the interference pattern of light.

-

Dissociation: The biosensors are moved back into the buffer, and the dissociation of the compound is monitored.

-

Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable binding model. The equilibrium dissociation constant (KD) is then calculated (KD = kd/ka).

Conclusion and Future Directions

The re-characterization of this compound as a potent HDAC1 activator has provided a definitive molecular mechanism for its observed neuroprotective effects.[1][4][5] This understanding not only clarifies the historical clinical data but also opens new avenues for therapeutic development. The ability of this compound to enhance HDAC1 activity, thereby reducing histone hyperacetylation and protecting against genotoxic stress, positions HDAC1 as a key therapeutic target for neurodegenerative diseases.[1][2][3][5]

While the history of this compound's hepatotoxicity at high doses presents a challenge, its core chemical structure and mechanism of action offer a valuable scaffold for the development of novel, more selective, and safer HDAC1 activators. Future research will likely focus on structure-activity relationship (SAR) studies to optimize the therapeutic index of this compound analogs, with the goal of harnessing the neuroprotective benefits of HDAC1 activation while minimizing off-target effects.

References

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. This compound Is a Potent HDAC1 Activator with Neuroprotective Activity in Human Neuronal Models of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

A Technical Guide to the Neuroprotective Properties of Exifone in Neuronal Models

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Exifone, a polyphenolic compound once approved in France for cognitive deficits associated with dementia, has garnered renewed interest for its significant neuroprotective activities.[1] While initially characterized by its free-radical scavenging properties, recent mechanistic studies have unveiled a more nuanced and potent role as an activator of Histone Deacetylase 1 (HDAC1).[1][2][3][4] This activation is critical for maintaining genomic integrity and protecting neurons from the deleterious effects of DNA damage, a common pathology in age-related cognitive decline and neurodegenerative diseases such as Alzheimer's, Parkinson's, and Frontotemporal Dementia (FTD).[2][3]

This technical guide provides an in-depth exploration of this compound's neuroprotective mechanisms, focusing on its function as an HDAC1 activator. It synthesizes findings from foundational research to offer a framework for investigating this compound in relevant neuronal models. Included are detailed, field-proven protocols for assessing its efficacy against oxidative and genotoxic stress, enabling researchers to rigorously evaluate its therapeutic potential.

Introduction to this compound: From Antioxidant to Epigenetic Modulator

This compound (2,3,3',4,4',5'-hexahydroxybenzophenone) is a benzophenone derivative that was historically used to treat cognitive disorders.[1] Early research into its mechanism of action pointed towards general neuroprotective functions, including the activation of cerebral oxygen and glucose metabolism and potent free radical scavenging properties.[1][5][6] These antioxidant effects provided the initial rationale for its use in neurodegeneration, where oxidative stress is a key pathological driver.

However, the understanding of this compound's therapeutic action has evolved significantly. A landmark study identified this compound as a potent, non-essential, mixed activator of HDAC1.[1][2] This discovery repositions this compound from a simple antioxidant to a modulator of epigenetic machinery. HDAC1 is a critical enzyme for protecting neurons against DNA damage.[2][3] By enhancing HDAC1's deacetylase activity, this compound promotes genomic stability, offering a powerful and more specific mechanism for neuroprotection than previously understood.[1][7] This guide will focus on this modern mechanistic understanding and the experimental frameworks required to validate it.

Core Neuroprotective Mechanism: HDAC1 Activation

The primary neuroprotective effect of this compound is now understood to be mediated through its direct binding to and activation of HDAC1.[1][2] Genomic instability resulting from DNA damage is a central factor in neuronal death across multiple neurodegenerative diseases.[2][3] HDAC1 plays a pivotal role in the DNA damage response and repair pathways.[2]

Mechanism of HDAC1 Activation

This compound functions as a mixed, non-essential activator of HDAC1. This means it can bind to both the free enzyme and the enzyme-substrate complex, resulting in two key kinetic changes:

-

Increased Substrate Affinity: this compound lowers the apparent Michaelis constant (K_m) of HDAC1 for its substrate (e.g., acetylated histones), meaning the enzyme can work more efficiently at lower substrate concentrations.[1][5][6]

-

Increased Catalytic Rate: this compound increases the maximum reaction velocity (V_max), leading to a higher rate of deacetylation.[1][5][6]

Kinetic and biophysical assays confirm that this compound preferentially binds to and activates HDAC1 over other class I HDACs, suggesting a targeted effect.[1][2] This activation has been shown to lead to a measurable decrease in global histone acetylation in human iPSC-derived neuronal cells, confirming its intracellular activity.[1][2][3]

The following diagram illustrates the signaling pathway through which this compound confers neuroprotection.

References

- 1. biorxiv.org [biorxiv.org]

- 2. This compound Is a Potent HDAC1 Activator with Neuroprotective Activity in Human Neuronal Models of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Study finds that aging neurons accumulate DNA damage | MIT News | Massachusetts Institute of Technology [news.mit.edu]

The Role of Exifone in DNA Damage Response and Repair: A Technical Guide for Researchers

Abstract

Genomic instability, a consequence of accumulated DNA damage and deficient repair mechanisms, is a significant contributor to age-related cognitive decline and the pathogenesis of neurodegenerative diseases.[1][2][3][4][5] The identification of therapeutic agents that can bolster the intrinsic DNA damage response (DDR) and repair pathways is a paramount goal in the development of novel treatments for these debilitating conditions. This technical guide provides an in-depth exploration of Exifone (2,3,3',4,4',5'-Hexahydroxybenzophenone), a compound with a multifaceted history, and its recently elucidated role in the DNA damage response, primarily through the activation of Histone Deacetylase 1 (HDAC1).[1][2][3][4][5][6] We will delve into the molecular mechanisms of this compound's action, its impact on specific DNA repair pathways, and provide a framework for future research and drug development.

Introduction to this compound: From Nootropic to Neuroprotectant

This compound, a polyphenolic benzophenone, was first synthesized in France in the 1970s.[2] Initially investigated for its benefits in blood microcirculation, it was later repurposed and approved in France in 1988 for the treatment of cognitive deficits in elderly patients with Alzheimer's and Parkinson's disease.[2] Clinical trials with oral doses ranging from 200–600 mg/day demonstrated its efficacy in improving memory and cognitive function.[2][7] However, reports of reversible liver damage in a small fraction of patients receiving high, prolonged doses led to its withdrawal from the market in 1990.[2][6]

For many years, the precise molecular mechanism underpinning this compound's neuroprotective effects remained elusive. Early research suggested several pharmacological actions, including the activation of oxygen and glucose metabolism in neurons, antagonism of aminergic neurotransmission impairment after ischemia, and free radical scavenging properties.[1][2][6] More recent and definitive studies have now identified this compound as a potent activator of HDAC1, a key enzyme in maintaining genomic integrity.[1][2][3][4][5][6]

The Central Role of HDAC1 in DNA Damage and Neurodegeneration

Histone Deacetylase 1 (HDAC1) is a class I histone deacetylase that plays a critical role in chromatin remodeling and gene expression by removing acetyl groups from histone proteins.[8] Beyond its epigenetic functions, HDAC1 has emerged as a crucial factor in the DNA damage response and repair, particularly in neurons.[1][2][3][4][5][6][8]

Genomic instability is a hallmark of aging and neurodegenerative diseases like Alzheimer's.[1][2][3][4][5] Neurons, being post-mitotic cells, are particularly vulnerable to the accumulation of DNA damage. A deficiency in DNA repair has been directly linked to neuronal death and cognitive decline.[1][2][3][4][5] HDAC1 is integral to protecting neurons from the deleterious effects of DNA damage.[1][2][3][4][5][6] Studies have shown that a reduction in HDAC1 activity is associated with increased DNA damage, while overexpression of a catalytically active HDAC1 confers neuroprotection.[1]

This compound's Mechanism of Action: A Potent HDAC1 Activator

Recent groundbreaking research has elucidated that this compound functions as a potent activator of HDAC1's deacetylase activity.[1][2][3][4][5][6] This discovery provides a direct molecular explanation for its previously observed neuroprotective properties.

Mixed, Non-Essential Activation of HDAC1

Kinetic studies have revealed that this compound acts as a mixed, non-essential activator of HDAC1.[1][2][4][5][6] This means that this compound can bind to both the free HDAC1 enzyme and the enzyme-substrate complex, leading to an increased maximal rate of deacetylation.[1][2][4][5][6] This mechanism is characterized by a decrease in the apparent substrate Km and an increase in the Vmax of the enzymatic reaction.[1][2]

Selectivity for HDAC1

Selectivity profiling has demonstrated that this compound preferentially targets HDAC1 over other class I HDACs, such as HDAC2, and other neurodegeneration-relevant kinases like CDK5.[1][3][4][6] This selectivity is a crucial attribute for a therapeutic agent, as it minimizes off-target effects.

| Target | EC50 (μM) | Fold Selectivity (vs. HDAC2) |

| HDAC1 | 0.02 | ~4-fold |

| HDAC2 | 0.082 | 1 |

| Table 1: Selectivity of this compound for HDAC1 over HDAC2. The half-maximal effective concentration (EC50) for this compound's activation of HDAC1 is significantly lower than that for HDAC2, indicating a preferential interaction.[6] |

The this compound-HDAC1 Axis in DNA Damage Repair

The activation of HDAC1 by this compound has profound implications for the cellular response to DNA damage, particularly oxidative DNA damage, which is strongly implicated in aging and neurodegeneration.[8]

Modulation of the Base Excision Repair (BER) Pathway

HDAC1 has been shown to modulate the base excision repair (BER) pathway, a critical mechanism for repairing oxidative DNA damage.[1] Specifically, HDAC1 is involved in the activation of 8-oxoguanine DNA glycosylase (OGG1), the primary enzyme responsible for recognizing and excising the oxidative lesion 8-oxoguanine (8-oxoG) from DNA.[1][8] Reduced HDAC1 activity leads to elevated levels of 8-oxoG, a premutagenic lesion that can lead to transcriptional repression and genomic instability.[6]

By activating HDAC1, this compound enhances the efficiency of the BER pathway, leading to a reduction in oxidative DNA damage.[1][8] This has been demonstrated in mouse models of Alzheimer's disease, where this compound treatment reduced the levels of oxidative DNA damage in the brain and improved cognitive function.[8]

Experimental Protocols for Investigating this compound's Activity

For researchers aiming to validate and expand upon these findings, the following experimental workflows are recommended.

In Vitro HDAC1 Activation Assay

This protocol is designed to quantify the activation of recombinant HDAC1 by this compound.

Methodology:

-

Enzyme Preparation: Obtain purified, recombinant human HDAC1.

-

Substrate: Utilize a fluorogenic or mass spectrometry-compatible acetylated peptide substrate (e.g., Bio-H4K12Ac).[1][2]

-

Reaction Buffer: Prepare a suitable reaction buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 1 mg/mL BSA).

-

This compound Dilution Series: Prepare a serial dilution of this compound in DMSO, with a final DMSO concentration in the assay not exceeding 1%.

-

Assay Procedure: a. In a 384-well plate, add the reaction buffer, HDAC1 enzyme, and the this compound dilution series. b. Incubate for 15 minutes at room temperature. c. Initiate the reaction by adding the acetylated substrate. d. Incubate for a defined period (e.g., 60 minutes) at 37°C. e. Stop the reaction (e.g., with an HDAC inhibitor like Trichostatin A). f. Read the signal (fluorescence or mass spectrometry) to determine the extent of deacetylation.

-

Data Analysis: Plot the percentage of HDAC1 activity against the this compound concentration to determine the EC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be employed to confirm the direct binding of this compound to HDAC1 in a cellular context.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., human iPSC-derived neurons).

-

Treatment: Treat the cells with either vehicle (DMSO) or this compound at various concentrations.

-

Heating: Heat the cell lysates at a range of temperatures.

-

Protein Extraction: Separate soluble and aggregated proteins by centrifugation.

-

Western Blotting: Analyze the amount of soluble HDAC1 at each temperature by Western blotting.

-

Data Analysis: A shift in the melting curve of HDAC1 in the presence of this compound indicates direct target engagement.

Future Directions and Therapeutic Potential

The discovery of this compound as a potent HDAC1 activator opens up new avenues for therapeutic development for neurodegenerative diseases and other conditions associated with genomic instability.[1][2]

-

Lead Optimization: The benzophenone scaffold of this compound can be used as a starting point for medicinal chemistry efforts to develop novel, more potent, and selective HDAC1 activators with improved safety profiles, particularly concerning hepatotoxicity.

-

Combination Therapies: Investigating the synergistic effects of this compound or its analogs with other neuroprotective agents could lead to more effective treatment strategies.

-

Expanded Indications: Given the fundamental role of DNA damage in various diseases, the therapeutic potential of HDAC1 activators may extend beyond neurodegeneration to other age-related pathologies and certain cancers.

Conclusion

This compound, a compound with a long and varied history, has been repositioned at the forefront of neuroprotective research through the elucidation of its role as a potent activator of HDAC1. This mechanism directly links this compound to the enhancement of the DNA damage response and repair, providing a solid scientific foundation for its observed cognitive-enhancing effects. While the clinical journey of this compound itself was cut short, it has provided an invaluable chemical probe and a promising scaffold for the development of a new class of therapeutics aimed at preserving genomic integrity in the face of aging and disease. The continued exploration of HDAC1 activation as a therapeutic strategy holds immense promise for addressing some of the most challenging diseases of our time.

References

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. This compound Is a Potent HDAC1 Activator with Neuroprotective Activity in Human Neuronal Models of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. The effects of this compound, a new agent for senile memory disorder, on two models of memory in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Study finds that aging neurons accumulate DNA damage | MIT News | Massachusetts Institute of Technology [news.mit.edu]

An In-Depth Technical Guide to Investigating Exifone's Effect on Histone Acetylation in Neurons

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Exifone, a compound previously explored for its cognitive-enhancing properties, has garnered renewed interest within the neuroscience community for its potent and selective activation of Histone Deacetylase 1 (HDAC1). This activity positions this compound as a valuable tool for investigating the role of histone deacetylation in neuronal function and as a potential therapeutic lead for neurodegenerative diseases. This guide provides a comprehensive technical overview of this compound's mechanism of action, its impact on histone acetylation in neurons, and detailed protocols for its investigation. We delve into the causality behind experimental choices, ensuring a trustworthy and authoritative resource for researchers in the field.

Introduction: The Epigenetic Landscape of Neuronal Function and the Role of this compound

The dynamic regulation of gene expression is fundamental to neuronal plasticity, memory formation, and overall brain health. Histone acetylation, a key epigenetic modification, plays a pivotal role in this process. The addition of acetyl groups to histone tails, catalyzed by histone acetyltransferases (HATs), generally leads to a more open chromatin structure, facilitating gene transcription. Conversely, the removal of these acetyl groups by histone deacetylases (HDACs) results in chromatin condensation and transcriptional repression.

An imbalance in histone acetylation has been implicated in the pathogenesis of numerous neurodegenerative disorders, including Alzheimer's disease and tauopathies.[1] In this context, small molecules that can modulate the activity of specific HDACs are of significant interest. This compound (2,3,3',4,4',5'-hexahydroxybenzophenone) has emerged as a potent and selective activator of HDAC1, a class I HDAC critically involved in neuronal survival and DNA damage repair.[2][3] This guide will explore the molecular mechanisms of this compound and provide detailed methodologies to study its effects on histone acetylation in a neuronal context.

The Molecular Mechanism of this compound: A Potent HDAC1 Activator

This compound's primary mechanism of action in neurons is the direct activation of HDAC1.[2] Unlike many epigenetic modulators that act as inhibitors, this compound enhances the enzymatic activity of HDAC1, leading to a global decrease in histone acetylation.[2][3]

A Mixed, Nonessential Activator

Kinetic studies have revealed that this compound acts as a mixed, nonessential activator of HDAC1.[2] This means that this compound can bind to both the free HDAC1 enzyme and the HDAC1-substrate complex, increasing the maximal velocity (Vmax) of the deacetylation reaction.[2][4] This dual binding capability contributes to its potency.

Selectivity Profile

This compound exhibits a degree of selectivity for HDAC1 over other class I HDACs, such as HDAC2 and HDAC3, and is also selective against other enzymes implicated in neurodegeneration like CDK5.[2][3] This selectivity is crucial for minimizing off-target effects and for dissecting the specific roles of HDAC1 in neuronal function.

Signaling Pathway

The activation of HDAC1 by this compound initiates a signaling cascade that ultimately impacts gene expression and cellular processes.

Caption: this compound's signaling pathway in neurons.

Methodologies for Investigating this compound's Effects

To rigorously assess the impact of this compound on histone acetylation in neurons, a combination of cellular and biochemical assays is recommended.

Neuronal Cell Culture and this compound Treatment

Primary neuronal cultures or human induced pluripotent stem cell (iPSC)-derived neurons are the preferred model systems for these studies.

Protocol 1: Primary Neuronal Culture and this compound Treatment

-

Plate Preparation: Coat culture plates with an appropriate substrate, such as poly-L-lysine or laminin, to promote neuronal attachment and growth.

-

Cell Seeding: Isolate primary neurons from embryonic rodent brains (e.g., cortex or hippocampus) or differentiate iPSCs into a neuronal lineage. Seed the cells at an appropriate density.

-

Cell Maintenance: Culture the neurons in a suitable growth medium, such as Neurobasal medium supplemented with B-27 and GlutaMAX.

-

This compound Treatment: Once the neurons have matured (typically after 7-10 days in vitro), treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) for desired time points (e.g., 6, 18, 24 hours). A vehicle control (e.g., DMSO) should always be included.

Assessment of Global Histone Acetylation by Western Blotting

Western blotting is a fundamental technique to measure the overall changes in specific histone acetylation marks.

Protocol 2: Western Blotting for Histone Acetylation

-

Histone Extraction: After this compound treatment, harvest the neurons and perform histone extraction using an acid extraction method.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.

-

SDS-PAGE: Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel. Due to the small size of histones, a higher percentage gel provides better resolution.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone acetylation mark of interest (e.g., anti-acetyl-Histone H3 (Lys9), anti-acetyl-Histone H4 (Lys12)) overnight at 4°C. A total histone H3 or H4 antibody should be used as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.

| Antibody Target | Recommended Dilution |

| Acetyl-Histone H3 (Lys9) | 1:1000 |

| Acetyl-Histone H4 (Lys12) | 1:1000 |

| Total Histone H3 | 1:5000 |

| Total Histone H4 | 1:5000 |

Analysis of Locus-Specific Histone Acetylation by Chromatin Immunoprecipitation (ChIP)

ChIP followed by quantitative PCR (ChIP-qPCR) allows for the investigation of histone acetylation at specific gene promoters, providing insights into how this compound may regulate the expression of particular genes.

Protocol 3: Chromatin Immunoprecipitation (ChIP)-qPCR

-

Cross-linking: Treat this compound- and vehicle-treated neurons with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone acetylation mark of interest (e.g., anti-acetyl-Histone H3 (Lys27)) overnight at 4°C. A non-specific IgG should be used as a negative control.

-

Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.

-

Washes: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

qPCR Analysis: Perform qPCR using primers specific for the promoter regions of target genes known to be involved in neuronal function and survival, such as Bdnf (Brain-Derived Neurotrophic Factor).

| Gene Promoter | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| Bdnf Promoter I | GAGGAGGCTCCAAAGGATTC | CCTGGAGACTCAGTGTCTTA |

| Bdnf Promoter IV | TCCAGGGTGAGAAGAGTGATG | AGGATTGGTAGTGGCTTTTTG |

Direct Measurement of HDAC1 Activity

A direct enzymatic assay is essential to confirm that this compound's effects on histone acetylation are due to its activation of HDAC1.

Protocol 4: Fluorometric HDAC1 Activity Assay

-

Reagents: Utilize a commercially available fluorometric HDAC activity assay kit, which typically includes a fluorogenic HDAC substrate, a developer solution, and a reference standard.

-

Reaction Setup: In a 96-well plate, combine recombinant human HDAC1 enzyme with the assay buffer.

-

This compound Addition: Add varying concentrations of this compound to the wells. Include a no-exifone control and a positive control inhibitor (e.g., Trichostatin A) to validate the assay.

-

Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Development: Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the percentage of HDAC1 activation relative to the no-exifone control.

Data Interpretation and Expected Outcomes

-

Western Blotting: A dose-dependent decrease in the signal for specific histone acetylation marks (e.g., H3K9ac, H4K12ac) is expected in this compound-treated neurons compared to vehicle-treated controls.

-

ChIP-qPCR: A decrease in the enrichment of acetylated histones at the promoters of specific genes in this compound-treated neurons would suggest that this compound leads to a more condensed chromatin state at these loci.

-

HDAC1 Activity Assay: A dose-dependent increase in fluorescence, indicating higher HDAC1 activity, is the expected outcome in the presence of this compound.

Safety and Considerations: this compound's Hepatotoxicity

It is crucial to acknowledge that this compound was withdrawn from the market due to concerns about hepatotoxicity in a small subset of patients.[2] While the exact mechanism is not fully elucidated, it is thought to be related to the formation of reactive metabolites during its hepatic metabolism. Researchers should exercise caution and be aware of this potential liability when considering in vivo studies.

Conclusion

This compound represents a powerful chemical tool for probing the intricate role of HDAC1 and histone deacetylation in neuronal function. By employing the rigorous methodologies outlined in this guide, researchers can gain valuable insights into the epigenetic regulation of the nervous system and explore the therapeutic potential of HDAC1 activation in neurodegenerative diseases. The self-validating nature of these combined protocols provides a robust framework for generating reliable and reproducible data.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]

An In-Depth Technical Guide to the Polyphenolic Structure of Exifone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exifone, a hexahydroxybenzophenone derivative, has garnered significant interest within the scientific community for its neuroprotective properties and diverse biological activities. Initially developed for cognitive disorders, its multifaceted mechanism of action, including potent free-radical scavenging capabilities and, more recently, its role as a histone deacetylase 1 (HDAC1) activator, has opened new avenues for therapeutic exploration. This technical guide provides a comprehensive exploration of the polyphenolic structure of this compound, offering a detailed narrative on its chemical synthesis, structural elucidation through advanced analytical techniques, and key biological functions. This document is intended to serve as a foundational resource for researchers engaged in the study of polyphenolic compounds, neurodegenerative disease, and drug discovery.

Introduction: The Therapeutic Potential of a Unique Polyphenol

This compound, chemically known as (2,3,4-trihydroxyphenyl)(3,4,5-trihydroxyphenyl)methanone, is a polyphenolic compound belonging to the benzophenone class.[1] Historically, it was used in the treatment of cognitive deficits associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2] While its initial therapeutic applications were promising, a deeper understanding of its molecular interactions is crucial for the development of next-generation therapeutics with improved efficacy and safety profiles.

The renewed interest in this compound stems from the elucidation of its complex pharmacology. Beyond its well-documented antioxidant properties, recent studies have revealed its potent activity as a non-essential, mixed activator of HDAC1.[1][3] This discovery is particularly significant as HDAC1 plays a critical role in maintaining genomic integrity and protecting neurons from DNA damage, a key factor in the pathology of many neurodegenerative disorders.[2] This guide will dissect the core polyphenolic structure of this compound, providing the in-depth technical understanding necessary to harness its therapeutic potential.

Elucidation of the Polyphenolic Architecture

The defining feature of this compound is its hexahydroxylated benzophenone core. This structure consists of two phenyl rings linked by a carbonyl group, with a specific arrangement of six hydroxyl (-OH) groups across both rings. This polyphenolic nature is the foundation of its chemical reactivity and biological activity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug development, including formulation and pharmacokinetic studies.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O₇ | [1] |

| Molecular Weight | 278.21 g/mol | [1] |

| IUPAC Name | (2,3,4-trihydroxyphenyl)-(3,4,5-trihydroxyphenyl)methanone | [1] |

| CAS Number | 52479-85-3 | [1] |

| Appearance | Solid | Probechem |

| Melting Point | 245°C | ChemBK |

| Solubility | Slightly soluble in DMSO and Methanol | ChemBK |

| XLogP3-AA | 1.7 | [1] |

Synthesis of this compound: A Friedel-Crafts Acylation Approach

The synthesis of this compound and its analogs is typically achieved through a Friedel-Crafts acylation reaction, a classic method for the formation of C-C bonds involving an aromatic ring.[4][5] This electrophilic aromatic substitution reaction involves the acylation of a suitably activated aromatic substrate with an acylating agent, catalyzed by a Lewis acid.

General Principles of Friedel-Crafts Acylation

The mechanism involves the formation of an acylium ion intermediate, which then attacks the electron-rich aromatic ring. For the synthesis of hexahydroxybenzophenones, a polyhydroxylated benzene derivative is reacted with a substituted benzoic acid or its derivative.

Experimental Protocol: Synthesis of a Tetrahydroxybenzophenone Analog

Materials:

-

Pyrogallol

-

p-Hydroxybenzonitrile

-

Anhydrous ether

-

Zinc chloride (ZnCl₂)

-

Dry hydrogen chloride (HCl) gas

-

20 wt% Hydrochloric acid

-

Activated carbon

Procedure:

-

In a suitable reactor, combine pyrogallol, p-hydroxybenzonitrile, and anhydrous ether. Stir at room temperature until all solids are dissolved.

-

Add zinc chloride to the mixture.

-

Bubble dry hydrogen chloride gas through the reaction mixture for approximately 3 hours.

-

Allow the reaction to proceed at room temperature for 24 hours.

-

Bubble dry hydrogen chloride gas through the mixture for an additional 2 hours.

-

Add 20 wt% hydrochloric acid and diethyl ether to the reaction mixture and reflux for 2 hours.

-

After cooling, perform an extraction to isolate the crude product.

-

Concentrate the organic phase to obtain the crude tetrahydroxybenzophenone.

-

Purify the crude product by recrystallization from a suitable solvent, using activated carbon for decolorization, to yield the final product.

Structural Characterization and Analytical Methodologies

The definitive identification and characterization of this compound's polyphenolic structure rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR are indispensable for the structural elucidation of organic molecules. For this compound, these techniques would provide detailed information about the number and chemical environment of the hydrogen and carbon atoms, respectively, confirming the substitution pattern of the hydroxyl groups on the benzophenone core.

Expected Spectral Features:

-

¹H-NMR: Signals corresponding to the aromatic protons on both rings, as well as signals for the hydroxyl protons. The specific chemical shifts and coupling patterns would confirm the substitution pattern.

-

¹³C-NMR: Resonances for the carbonyl carbon, the aromatic carbons, and the carbons bearing the hydroxyl groups. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. For this compound, high-resolution mass spectrometry would provide a highly accurate mass measurement, consistent with its molecular formula. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns arising from the cleavage of the benzophenone core and the loss of hydroxyl groups.

Expected Fragmentation Pattern: The fragmentation of flavonoids and related polyphenols in mass spectrometry often involves retro-Diels-Alder reactions and neutral losses of small molecules like water and carbon monoxide.[6] For this compound, key fragments would likely arise from the cleavage of the bond between the carbonyl group and the phenyl rings, as well as the loss of hydroxyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the conjugated system in this compound. The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of its benzophenone structure, influenced by the presence of the multiple hydroxyl groups.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of this compound. A reversed-phase HPLC method with UV detection is a common approach for the analysis of polyphenolic compounds.

Illustrative HPLC Method Parameters:

-

Column: C18 reversed-phase column[7]

-

Mobile Phase: A gradient of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid to improve peak shape.[7]

-

Detection: UV detection at a wavelength corresponding to an absorption maximum of this compound.

Biological Activities and Underlying Mechanisms

The polyphenolic structure of this compound is directly responsible for its diverse biological activities, most notably its antioxidant and HDAC1-activating properties.

Free Radical Scavenging Activity

The multiple hydroxyl groups on the aromatic rings of this compound make it an excellent electron donor, enabling it to effectively scavenge free radicals. This antioxidant activity is a key contributor to its neuroprotective effects, as oxidative stress is a major factor in neuronal damage.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free-radical scavenging activity of a compound.[8][9]

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at approximately 517 nm.

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol.

-

Prepare a series of dilutions of this compound in a suitable solvent.

-

In a microplate or cuvette, mix the this compound solution with the DPPH solution.

-

Include a control containing the solvent and the DPPH solution.

-

Incubate the mixture in the dark for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculate the percentage of DPPH radical scavenging activity.

Histone Deacetylase 1 (HDAC1) Activation

A more recently discovered and highly significant mechanism of action for this compound is its potent activation of HDAC1.[1][3] HDAC1 is a crucial enzyme involved in the deacetylation of histone proteins, leading to chromatin condensation and the regulation of gene expression. By activating HDAC1, this compound can enhance DNA repair mechanisms and protect neurons from genotoxic stress.

A high-throughput mass spectrometry-based assay can be used to quantify the deacetylase activity of HDAC1 in the presence of an activator like this compound.[1]

Principle: This assay measures the deacetylation of a biotinylated peptide substrate derived from histone H4 (e.g., Bio-H4K12Ac). The reaction is initiated by the addition of the substrate to the HDAC1 enzyme in the presence or absence of the activator. The reaction is then quenched, and the amount of deacetylated product is quantified by mass spectrometry.

Procedure:

-

Pre-incubate recombinant HDAC1 enzyme with varying concentrations of this compound in an appropriate assay buffer.

-

Initiate the deacetylation reaction by adding the acetylated peptide substrate.

-

Allow the reaction to proceed for a defined time at a controlled temperature.

-

Terminate the reaction by adding an acid (e.g., formic acid).

-

Analyze the reaction mixture using a high-throughput mass spectrometry platform (e.g., RapidFire MS) to quantify the amount of deacetylated peptide product.

-

Determine the EC₅₀ value for HDAC1 activation by this compound.

Conclusion and Future Directions

The polyphenolic structure of this compound underpins its remarkable and diverse biological activities. Its dual role as a potent antioxidant and a specific activator of HDAC1 makes it a compelling lead compound for the development of novel therapeutics for neurodegenerative diseases. This technical guide has provided a comprehensive overview of the chemical synthesis, structural characterization, and key biological functions of this compound.

Future research should focus on the synthesis of novel this compound analogs with improved pharmacokinetic properties and enhanced target specificity. A deeper understanding of the structure-activity relationships will be crucial for optimizing its therapeutic potential while minimizing off-target effects. The detailed experimental protocols and analytical methodologies outlined in this guide provide a solid foundation for researchers to further explore the fascinating chemistry and biology of this unique polyphenolic compound.

References

- 1. biorxiv.org [biorxiv.org]

- 2. This compound Is a Potent HDAC1 Activator with Neuroprotective Activity in Human Neuronal Models of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. DPPH Radical Scavenging Assay [mdpi.com]

A Technical Guide to the In Vitro Neuroprotective Mechanisms of Exifone

This guide provides an in-depth analysis of the in vitro evidence supporting the neuroprotective effects of Exifone (2,3,3',4,4',5'-hexahydroxybenzophenone). Designed for researchers, neuroscientists, and drug development professionals, this document moves beyond a simple literature review to offer a causal, protocol-driven narrative. We will dissect the core mechanisms, validate them with cellular data, and provide the detailed methodologies required to replicate and build upon these findings.

Introduction: Re-evaluating a Forgotten Neuro-agent

This compound, a benzophenone derivative, was approved in France in the 1980s for treating cognitive deficits in elderly patients, including those with Alzheimer's and Parkinson's disease.[1] Despite demonstrating clinical efficacy, its registration was withdrawn due to rare instances of hepatotoxicity at high doses.[1][2] For decades, its precise molecular mechanism remained elusive, with early studies attributing its neuroprotective properties to general antioxidant effects and improved cerebral metabolism.[1][3][4][5]

Recent groundbreaking research has revitalized interest in this compound by identifying its primary molecular target: Histone Deacetylase 1 (HDAC1) .[6][7] This guide synthesizes the compelling in vitro evidence that repositions this compound as a potent and selective activator of HDAC1, offering a clear mechanistic basis for its neuroprotective activity against genotoxic and oxidative stress.[6][8]

Part I: The Core Mechanism – Potent and Selective Activation of HDAC1

Scientific Rationale: Why HDAC1 Activation is a Neuroprotective Strategy

HDAC1 is a critical enzyme in the epigenetic regulation of gene expression. Beyond this canonical role, it is fundamentally involved in maintaining genomic integrity by facilitating DNA damage repair.[6][9] In neurodegenerative contexts, neurons are under constant metabolic and oxidative stress, leading to an accumulation of DNA damage that can trigger cell cycle re-entry and apoptosis.[8] By activating HDAC1, it is hypothesized that one can bolster the neuron's intrinsic DNA repair capabilities, thereby preventing cell death.[6] Therefore, identifying small molecules that can selectively enhance HDAC1's catalytic activity represents a promising therapeutic avenue.

In Vitro Evidence: From Recombinant Protein to Kinetic Profile

The definitive link between this compound and HDAC1 was forged through direct biochemical and biophysical assays. These experiments were designed not only to confirm an interaction but to precisely characterize its nature and selectivity.

1. Direct Measurement of Catalytic Activation:

Initial investigations utilized mass spectrometry-based assays with recombinant HDAC1 protein and a synthetic acetylated peptide substrate (e.g., from histone H4, Bio-H4K12Ac).[4][10] These assays revealed that this compound potently increases the rate of deacetylation.

-

Expertise & Causality: The choice of a direct enzymatic assay is crucial to eliminate confounding cellular factors and prove that this compound's effect is not downstream of another pathway. Using a specific peptide substrate allows for precise kinetic measurements.

2. Selectivity Profiling:

To be a viable therapeutic lead, a compound should ideally target the desired enzyme over closely related isoforms. This compound was tested against both HDAC1 and the structurally similar HDAC2. The results demonstrated a clear preference for HDAC1.[1][3][5][10]

| Parameter | HDAC1 | HDAC2 | Selectivity Ratio (HDAC2/HDAC1) |

| EC50 | ~0.02 µM | ~0.08 µM | ~4-fold |

| Maximal Activity | ~496% of baseline | ~411% of baseline | N/A |

| Data synthesized from Patnaik et al. (2020).[1][3][10] |

3. Kinetic Mechanism of Action:

Further kinetic studies, where both substrate and this compound concentrations were varied, elucidated a "mixed, non-essential activation" mechanism.[4][6] This means this compound can bind to both the free HDAC1 enzyme and the HDAC1-substrate complex, increasing the Vmax (maximal reaction rate) and decreasing the Km (substrate concentration at half-maximal rate).[1][4][10] This dual-binding capability makes it a highly efficient activator.

4. Direct Physical Binding Confirmation:

Biolayer interferometry (BLI) assays confirmed a direct, high-affinity physical interaction between this compound and the HDAC1 protein, solidifying that the observed activation is due to a direct binding event rather than an indirect effect.[6][7]

Visualization of the Activation Mechanism and Workflow

References

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. This compound Is a Potent HDAC1 Activator with Neuroprotective Activity in Human Neuronal Models of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Study finds that aging neurons accumulate DNA damage | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Utilizing Exifone in Primary Neuron Cultures

Introduction: Unveiling the Neuroprotective Potential of Exifone

Genomic instability, a hallmark of aging, is increasingly implicated in the pathogenesis of neurodegenerative diseases.[1][2][3][4] A critical player in maintaining genomic integrity within the central nervous system is Histone Deacetylase 1 (HDAC1), a zinc-dependent enzyme that modulates chromatin structure and DNA damage repair pathways.[1][2][3][4] Emerging evidence highlights a decline in HDAC1 activity in both normal aging and neurodegenerative conditions, suggesting that strategies to enhance HDAC1 function could offer a novel therapeutic avenue.[1][2][3][4]

This compound (2,3,3',4,4',5'-Hexahydroxybenzophenone), a small molecule previously explored for cognitive deficits, has been identified as a potent, mixed non-essential activator of HDAC1.[1][2][3][4] It enhances the deacetylase activity of HDAC1, leading to a global decrease in histone acetylation and demonstrating neuroprotective effects in various neuronal models, including those derived from induced pluripotent stem cells (iPSCs) of patients with tauopathy.[1][2][3][4] The mechanism of action involves binding to both free and substrate-bound HDAC1, thereby increasing the maximal rate of deacetylation.[1][2][3][4]

These application notes provide a comprehensive protocol for the utilization of this compound in primary neuron cultures. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the neuroprotective and mechanistic properties of this compound in a physiologically relevant in vitro setting. The protocols outlined herein provide a robust framework for establishing primary neuron cultures, determining the optimal working concentration of this compound, and assessing its effects on neuronal viability and histone acetylation.

I. Physicochemical Properties and Handling of this compound

A thorough understanding of this compound's properties is crucial for its effective application in cell culture experiments.

| Property | Value | Source |

| CAS Number | 52479-85-3 | [5] |

| Molecular Formula | C₁₃H₁₀O₇ | [5] |

| Molecular Weight | 278.21 g/mol | [5] |

| Appearance | Solid powder | [6] |

| Solubility | DMSO: 4 mg/mL (14.38 mM) | [6] |

Storage and Stability:

-

Powder: Store at -20°C for up to 3 years.[6]

-

DMSO Stock Solution: Store at -80°C for up to 1 year.[6] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

II. Experimental Workflow for this compound Application in Primary Neuron Cultures

The following diagram outlines the key stages for investigating the effects of this compound in primary neuron cultures.

Caption: Experimental workflow for this compound studies in primary neurons.

III. Detailed Protocols

Protocol 1: Preparation of Primary Neuron Cultures

This protocol describes the isolation and culture of primary cortical or hippocampal neurons from embryonic rodents. All procedures should be performed under sterile conditions in a laminar flow hood.

Materials:

-

Timed-pregnant rodent (e.g., E18 rat or mouse)

-

Dissection medium (e.g., Hibernate®-E)[7]

-

Enzyme for dissociation (e.g., Papain)

-

Enzyme inhibitor (e.g., Ovomucoid protease inhibitor)[8]

-

Plating medium (e.g., Neurobasal® Medium supplemented with B-27® supplement, GlutaMAX™, and penicillin-streptomycin)[7]

-

Culture plates/dishes coated with an attachment factor (e.g., Poly-D-lysine)[7]

-

Sterile dissection tools

Procedure:

-

Plate Coating:

-

Prepare a working solution of Poly-D-lysine (e.g., 50 µg/mL in sterile water).

-

Coat the desired culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) with the Poly-D-lysine solution and incubate for at least 1 hour at 37°C.

-

Aspirate the coating solution and wash the wells three times with sterile water. Allow the plates to dry completely in the sterile hood.

-

-

Tissue Dissection:

-

Sacrifice the pregnant animal according to approved institutional guidelines.

-

Aseptically remove the embryos and place them in a sterile dish containing ice-cold dissection medium.

-

Under a dissecting microscope, carefully dissect the cortices or hippocampi from the embryonic brains.

-

-

Cell Dissociation:

-

Transfer the dissected tissue to a tube containing a pre-warmed enzymatic solution (e.g., papain) and incubate according to the manufacturer's instructions (typically 20-30 minutes at 37°C).

-

Stop the enzymatic digestion by adding the inhibitor solution.

-

Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

-

-

Cell Plating:

-

Determine the cell viability and density using a hemocytometer and Trypan Blue exclusion.

-

Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.

-

Plate the neurons onto the coated culture vessels at the desired density. Recommended seeding densities are provided in the table below.

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

-

-

Culture Maintenance:

-

After 24 hours, perform a half-medium change to remove cellular debris.

-

Subsequently, perform a half-medium change every 3-4 days. Cultures are typically ready for experimental use after 7-10 days in vitro (DIV).

-

Recommended Seeding Densities:

| Application | Plate Format | Seeding Density (cells/well) |

| MTT Assay | 96-well | 25,000 |

| Western Blot | 6-well | 1 x 10⁶ |

| Immunocytochemistry | 24-well (on coverslips) | 50,000 - 100,000 |

Protocol 2: Preparation and Application of this compound

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes

-

Pre-warmed complete neuron culture medium

Procedure:

-

Stock Solution Preparation (10 mM):

-

Aseptically weigh 2.78 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube.

-

Add 1 mL of anhydrous DMSO to achieve a 10 mM stock solution.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) or brief sonication can aid dissolution.[9]

-

Aliquot the stock solution into single-use volumes and store at -80°C for up to 1 year.[6]

-

-

Working Solution Preparation and Treatment:

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in pre-warmed complete neuron culture medium to achieve the desired final concentrations.

-

Important: The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

-

For example, to prepare a 1 µM working solution from a 10 mM stock, perform a 1:10,000 dilution (e.g., add 1 µL of 10 mM stock to 9.999 mL of medium).

-

Mix the working solution gently and add it to the primary neuron cultures.

-

Protocol 3: Determination of Optimal this compound Concentration using MTT Assay

This protocol determines the non-toxic concentration range of this compound in primary neurons.

Materials:

-

Primary neuron cultures in a 96-well plate

-

This compound working solutions at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Plate primary neurons in a 96-well plate at a density of 25,000 cells/well and culture for 7-10 DIV.[10]

-

Prepare a range of this compound working solutions (e.g., 0.1, 0.5, 1, 2, 5, 10 µM) and a vehicle control (0.1% DMSO).

-

Replace the existing medium with fresh medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add 100 µL of the solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control. The optimal working concentration range for subsequent experiments is the highest concentration that does not significantly reduce cell viability.

Protocol 4: Assessment of Neuroprotective Effects of this compound

This protocol provides a framework for evaluating the protective effects of this compound against a neurotoxic insult, such as oxidative stress induced by hydrogen peroxide (H₂O₂).

Procedure:

-

Plate and maintain primary neurons as described in Protocol 1.

-

Pre-treat the neurons with a non-toxic concentration of this compound (determined in Protocol 3) or vehicle control for a specified duration (e.g., 6-24 hours).

-

Induce neurotoxicity by adding a known neurotoxin (e.g., H₂O₂) at a pre-determined toxic concentration. A control group without the neurotoxin should also be included.

-

Co-incubate the neurons with this compound and the neurotoxin for the desired period.

-

Assess neuronal viability using the MTT assay as described in Protocol 3. An increase in viability in the this compound-treated group compared to the neurotoxin-only group indicates a neuroprotective effect.

Protocol 5: Western Blot Analysis of Histone Acetylation

This protocol is designed to measure changes in global histone acetylation levels following this compound treatment.

Materials:

-

Primary neuron cultures in 6-well plates

-

This compound working solution and vehicle control

-

Histone extraction buffer

-

Protein assay reagents (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibody against an acetylated histone mark (e.g., anti-acetyl-Histone H3 (Lys9) (H3K9ac), recommended dilution 1:1000)[11][12][13]

-

Primary antibody against a total histone for loading control (e.g., anti-Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat primary neuron cultures with the desired concentration of this compound or vehicle for the chosen duration (e.g., 6 or 18 hours).[4]

-

Wash the cells with ice-cold PBS and lyse them using a histone extraction buffer.

-

Quantify the protein concentration of the extracts.

-

Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the acetylated histone mark (e.g., H3K9ac) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.

-

Quantify the band intensities and normalize the acetylated histone signal to the total histone signal. A decrease in the ratio in this compound-treated samples compared to the control indicates HDAC1 activation.

IV. Mechanistic Insights: The this compound Signaling Pathway

This compound exerts its neuroprotective effects primarily through the activation of HDAC1. The following diagram illustrates the proposed signaling cascade.

Caption: Proposed signaling pathway of this compound in neurons.

V. Conclusion

The protocols detailed in these application notes provide a comprehensive and scientifically grounded framework for investigating the effects of this compound in primary neuron cultures. By following these methodologies, researchers can effectively assess the neuroprotective potential of this compound and delve into its mechanism of action as an HDAC1 activator. The insights gained from such studies will be invaluable for the development of novel therapeutic strategies for a range of neurodegenerative disorders.

VI. References

-

Kaja, S., et al. (2011). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Journal of Neuroscience Methods, 198(1), 16-22.

-

Patnaik, D., et al. (2021). This compound Is a Potent HDAC1 Activator with Neuroprotective Activity in Human Neuronal Models of Neurodegeneration. ACS Chemical Neuroscience, 12(2), 271–284.

-

Patnaik, D., et al. (2020). This compound is a Potent HDAC1 Activator with Neuroprotective Activity in Human Neuronal Models of Neurodegeneration. bioRxiv.

-

Patnaik, D., et al. (2020). This compound is a Potent HDAC1 Activator with Neuroprotective Activity in Human Neuronal Models of Neurodegeneration. ResearchGate.

-

Patnaik, D., et al. (2020). This compound is a Potent HDAC1 Activator with Neuroprotective Activity in Human Neuronal Models of Neurodegeneration. bioRxiv.

-

Patnaik, D., et al. (2020). This compound is a Potent HDAC1 Activator with Neuroprotective Activity in Human Neuronal Models of Neurodegeneration. bioRxiv.

-

Thermo Fisher Scientific. (n.d.). Generation of Functional Mouse Hippocampal Neurons. Retrieved from --INVALID-LINK--

-

EpigenTek. (n.d.). Histone H3K9ac (Acetyl H3K9) Polyclonal Antibody. Retrieved from --INVALID-LINK--

-

Gao, X., et al. (2019). A Modified Technique for Culturing Primary Fetal Rat Cortical Neurons. Neural Plasticity.

-

Thermo Fisher Scientific. (n.d.). Histone H3K9ac Polyclonal Antibody (39137). Retrieved from --INVALID-LINK--

-

Patnaik, D., et al. (2020). This compound is a Potent HDAC1 Activator with Neuroprotective Activity in Human Neuronal Models of Neurodegeneration. bioRxiv.

-

Thermo Fisher Scientific. (n.d.). H3K9ac Monoclonal Antibody (J.924.2) (MA5-11195). Retrieved from --INVALID-LINK--

-

ResearchGate. (2014). Does anyone know the best density of seeding primary cortical neurons on PLL coated chambers?. Retrieved from --INVALID-LINK--

-

MDPI. (2022). Spt7 Deletion Reveals Vulnerabilities in Cryptococcus neoformans Stress Adaptation and Virulence. Retrieved from --INVALID-LINK--

-

JoVE. (2015). A Simplified Method for Ultra-Low Density, Long-Term Primary Hippocampal Neuron Culture. Retrieved from --INVALID-LINK--

-

TargetMol. (n.d.). Data Sheet (Cat.No.T20080). Retrieved from --INVALID-LINK--

-

ResearchGate. (2018). MTT Assay for primary cortical neurons ?. Retrieved from --INVALID-LINK--

-

MMPC. (2013). Reagents and Materials: Protocol:. Retrieved from --INVALID-LINK--

-

Thermo Fisher Scientific. (n.d.). Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons. Retrieved from --INVALID-LINK--

-

R&D Systems. (n.d.). Protocol for Culturing Rat Hippocampal Neurons. Retrieved from --INVALID-LINK--

-

R&D Systems. (n.d.). Protocol for Culturing Rat Cortical Neurons. Retrieved from --INVALID-LINK--

-

Portland Press. (n.d.). Culturing primary neurons from rat hippocampus and cortex. Retrieved from --INVALID-LINK--

-

BenchChem. (2025). Preparing Esaxerenone for Cell Culture Experiments: Application Notes and Protocols. Retrieved from --INVALID-LINK--

-

InvivoChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

AbMole BioScience. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

Thermo Fisher Scientific. (n.d.). Cell Culture Protocols. Retrieved from --INVALID-LINK--

-

National Institutes of Health. (n.d.). Expeditious Extraction of Histones from Limited Cells or Tissue samples and Quantitative Top-Down Proteomic Analysis. Retrieved from --INVALID-LINK--

-

Abcam. (n.d.). Protocols for Cell culture techniques. Retrieved from --INVALID-LINK--

-

National Institutes of Health. (2019). Liquid Chromatography-Mass Spectrometry Metabolomic Analysis of Terminalia ferdinandiana Exell. Fruit Extracts That Inhibit HIV-1 Cell Infection, HIV-1 Reverse Transcriptase and HIV-1 Protease. Retrieved from --INVALID-LINK--

-

SciSpace. (2013). Analysis of the inhibition and remodeling of islet amyloid polypeptide amyloid fibers by flavanols. Retrieved from --INVALID-LINK--

-

Sci-Hub. (2013). Gallic acid is the major component of grape seed extract that inhibits amyloid fibril formation. Retrieved from --INVALID-LINK--

-

PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

National Institutes of Health. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

Cayman Chemical. (2025). PRODUCT INFORMATION. Retrieved from --INVALID-LINK--

-

PubMed. (2005). Pharmaceutical development of a lyophilised dosage form for the investigational anticancer agent Imexon using dimethyl sulfoxide as solubilising and stabilising agent. Retrieved from --INVALID-LINK--

References